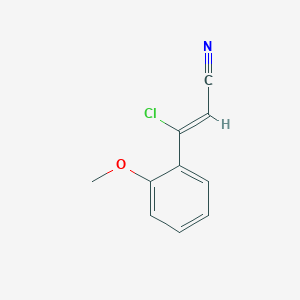

3-Chloro-3-(2-methoxyphenyl)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-3-(2-methoxyphenyl)acrylonitrile is an organic compound with the molecular formula C10H8ClNO It is a derivative of acrylonitrile, featuring a chloro and a methoxy group attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-(2-methoxyphenyl)acrylonitrile typically involves the reaction of 2-methoxybenzaldehyde with chloroacetonitrile in the presence of a base. The reaction proceeds via a Knoevenagel condensation, forming the desired acrylonitrile derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-3-(2-methoxyphenyl)acrylonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Formation of 3-amino-3-(2-methoxyphenyl)acrylonitrile.

Oxidation: Formation of 3-chloro-3-(2-methoxyphenyl)acrylic acid.

Reduction: Formation of 3-chloro-3-(2-methoxyphenyl)propylamine.

Wissenschaftliche Forschungsanwendungen

3-Chloro-3-(2-methoxyphenyl)acrylonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Chloro-3-(2-methoxyphenyl)acrylonitrile involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Chloro-3-(4-methoxyphenyl)acrylonitrile

- 3-Chloro-3-(4-chlorophenyl)acrylonitrile

- 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Uniqueness

3-Chloro-3-(2-methoxyphenyl)acrylonitrile is unique due to the position of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Biologische Aktivität

3-Chloro-3-(2-methoxyphenyl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings, case studies, and experimental data regarding its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and a methoxy-substituted phenyl group attached to an acrylonitrile backbone. Its structure is critical for its biological interactions and mechanisms of action.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance, in vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including colon cancer (HCT116) and breast cancer (MDAMB-231). The mechanism of action involves the inhibition of anti-apoptotic proteins, leading to cell cycle arrest and increased apoptosis rates.

Case Study: Cytotoxic Effects on Cancer Cells

A recent study evaluated the cytotoxic effects of this compound using an MTT assay. The results indicated that at concentrations ranging from 5 to 20 µM, the compound significantly reduced cell viability in HCT116 cells:

| Concentration (µM) | % Cell Viability |

|---|---|

| 5 | 85 |

| 10 | 65 |

| 15 | 45 |

| 20 | 25 |

These findings suggest a dose-dependent response, highlighting the potential of this compound as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that this compound exhibits activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 30 |

These results position this compound as a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Experimental models have demonstrated that it can reduce inflammation markers such as TNF-α and IL-1β in induced inflammatory conditions.

Research Findings

A study involving mice with induced inflammation showed that treatment with this compound led to a significant reduction in inflammatory responses:

| Treatment Group | TNF-α Levels (pg/mL) | IL-1β Levels (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| Treated with Compound | 80 | 60 |

These findings underline the compound's potential utility in treating inflammatory diseases.

Eigenschaften

Molekularformel |

C10H8ClNO |

|---|---|

Molekulargewicht |

193.63 g/mol |

IUPAC-Name |

(Z)-3-chloro-3-(2-methoxyphenyl)prop-2-enenitrile |

InChI |

InChI=1S/C10H8ClNO/c1-13-10-5-3-2-4-8(10)9(11)6-7-12/h2-6H,1H3/b9-6- |

InChI-Schlüssel |

IUJQARPKZVUQJL-TWGQIWQCSA-N |

Isomerische SMILES |

COC1=CC=CC=C1/C(=C/C#N)/Cl |

Kanonische SMILES |

COC1=CC=CC=C1C(=CC#N)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.